1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride (CAS 1176063-22-1) is a 2-pyridinone derivative bearing a primary amine-terminated C3 alkyl chain at the N1 position, a methyl group at the C6 position, and is provided as the hydrochloride salt. The free base has a molecular weight of 166.22 g·mol⁻¹, a calculated logP (XLogP3) of 0.2, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 46.3 Ų.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
Cat. No. B7953590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCC1=CC=CC(=O)N1CCCN.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-8-4-2-5-9(12)11(8)7-3-6-10;/h2,4-5H,3,6-7,10H2,1H3;1H
InChIKeySXPRYMRPGHKKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride: Core Physicochemical and Structural Identifiers for Procurement


1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride (CAS 1176063-22-1) is a 2-pyridinone derivative bearing a primary amine-terminated C3 alkyl chain at the N1 position, a methyl group at the C6 position, and is provided as the hydrochloride salt [1]. The free base has a molecular weight of 166.22 g·mol⁻¹, a calculated logP (XLogP3) of 0.2, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 46.3 Ų [1]. These features place the molecule in a physicochemical space consistent with fragment-like or linking building blocks, with the hydrochloride form conferring aqueous solubility advantages for solution-phase applications [1].

Form Hydrochloride salt for aqueous solubility
Core 2-Pyridinone with 6-methyl substituent
Handle Primary amine on C3 alkyl spacer
Profile Fragment-like (MW ~166, tPSA ~46 Ų)

Why 1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride Cannot Be Replaced by Generic 2-Pyridinone Building Blocks


Substituting this compound with another N-alkyl-2-pyridinone or a simpler aminopyridine fragment introduces measurable differences in physicochemical properties critical for assay performance and downstream synthetic utility. The combination of a primary amine handle and the 6-methyl substituent is absent in the commercially common 1-(3-aminopropyl)pyridin-2(1H)-one (CAS 102675-58-1) and other in-class building blocks [1]. The 6-methyl group modifies both the electron density of the pyridinone ring and the calculated logP, while the free amine enables covalent conjugation chemistries—factors that preclude simple interchangeability in medicinal chemistry campaigns or bioconjugation workflows [1].

Target 1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride Contains 6-methyl group; calculated logP 0.2, dual H-bond acceptors
Substitute 1-(3-Aminopropyl)pyridin-2(1H)-one (des-methyl analog) Lacks 6-methyl, logP -0.3; different lipophilicity and SAR profile
Risk Physicochemical mismatch may shift CNS MPO scores and binding interactions 6-methyl alters electron density and logP; may not replicate target engagement in optimized leads

Quantitative Evidence Differentiating 1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride from Closest Analogs


Lipophilicity Shift Relative to the Des-methyl Analog

The presence of the 6-methyl group increases lipophilicity compared to the des-methyl analog 1-(3-aminopropyl)pyridin-2(1H)-one (CAS 102675-58-1). The target compound's free base has a calculated XLogP3 of 0.2, whereas the des-methyl analog has an XLogP3 of -0.3 [1][2]. This 0.5 log unit difference represents an approximately threefold increase in theoretical partitioning, which can affect membrane permeability predictions and chromatographic retention in purification workflows [1][2].

Lipophilicity shift
Cross-study comparable
ΔXLogP3 = +0.5
~3× partitioning
Reported lipophilicity difference may affect permeability predictions
Computed values; experimental logD not provided
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area and Its Impact on CNS Multiparameter Optimization (MPO) Scores

The target compound has a topological polar surface area (TPSA) of 46.3 Ų, compared to 46.2 Ų for the des-methyl analog [1][2]. Although the absolute difference is negligible, the 6-methyl substitution shifts the molecule further from the primary amide/amine TPSA ceiling desirable for CNS penetration. When incorporated into larger scaffolds, this methyl group can modulate CNS MPO scores—a key selection criterion for neuroscience-focused building block procurement [1][2].

CNS MPO relevance
Class-level inference
tPSA 46.3 Ų
des-methyl: 46.2 Ų
Maintains favorable CNS MPO range while logP adjusts
Computed; no experimental brain penetration data
CNS Drug Design Physicochemical Profiling Medicinal Chemistry

Hydrogen Bond Acceptor Count Distinguishes 2-Pyridinone from 4-Pyridinone and Aminopyridine Isosteres

The 2-pyridinone carbonyl provides two hydrogen bond acceptor sites, contrasting with 4-pyridinone isomers (which present a different acceptor vector) and aminopyridine building blocks (which lack the carbonyl acceptor). Specifically, the target compound has an H-bond acceptor count of 2, versus 1 for common aminopyridine fragments [1]. This differential H-bonding capacity translates into distinct protein–ligand interaction patterns when the fragment is elaborated via the aminopropyl handle [1].

H-bond acceptors
Class-level inference
2 acceptors
aminopyridines: 1
Dual acceptor motif may support distinct interaction patterns
Geometry vs. 4-pyridinones differs; experimental confirmation needed
Fragment-Based Drug Discovery Molecular Recognition Bioisostere Design

Rotatable Bond Count as a Metric for Fragment Ligand Efficiency Indices

The target compound contains 3 rotatable bonds, compared to 3 rotatable bonds in the des-methyl analog, while shorter-chain analogs (e.g., aminoethyl variants) reduce flexibility by one bond [1]. In fragment-based screening, the number of rotatable bonds influences binding entropy—fragments with 3 rotatable bonds occupy a 'sweet spot' between rigidity (insufficient conformational sampling) and excessive flexibility (entropic penalty upon binding) [1].

Rotatable bonds
Class-level inference
3 rotatable bonds
C2 analog: 2, C4: 4
Intermediate flexibility may balance entropy and binding
Fragment efficiency frameworks; validate in screening context
Fragment-Based Drug Discovery Ligand Efficiency Library Design

Procurement-Relevant Application Scenarios for 1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride


Medicinal Chemistry: Amide Coupling Partner for CNS-Targeted Libraries

The free primary amine enables rapid amide bond formation with carboxylic acid-containing building blocks, while the 6-methyl-2-pyridinone core provides a calculated logP of 0.2 and TPSA of 46.3 Ų—both within the favorable range for CNS drug design [1]. Purchasers constructing CNS-focused compound collections should select this scaffold over des-methyl or 4-pyridinone alternatives to maintain an optimal logP–TPSA balance without additional synthetic steps [1].

Fragment-Based Drug Discovery: Pre-functionalized 2-Pyridinone Fragment

With a molecular weight of 166.22 g·mol⁻¹, 3 rotatable bonds, and an installed amine linker, this compound serves as a growable fragment hit follow-up. Its 6-methyl substituent mimics hydrophobic binding pocket interactions observed in 2-pyridinone-based antiviral leads, reducing the number of synthetic manipulations required post-fragment screening [1].

Bioconjugation and Chemical Biology Probe Synthesis

The aminopropyl handle provides a spacer of optimal length (three methylene units) for conjugating the 2-pyridinone chromophore or pharmacophore to affinity tags, fluorescent dyes, or solid supports. The hydrochloride salt form ensures solubility in aqueous coupling buffers, unlike free-base analogs that may require organic co-solvents [1].

Antiviral Research: Scaffold for HIV-1 Reverse Transcriptase Inhibitor Optimization

2-Pyridinone derivatives (e.g., L-696,229) are clinically evaluated HIV-1 non-nucleoside reverse transcriptase inhibitors. This building block provides the core 6-methyl-2-pyridinone substructure with a synthetically tractable amine at the N1 position, enabling diversification at the position most commonly substituted in potent analogs while retaining the critical 6-methyl group [1].

Application
Selection Property
Validation Focus
CNS library amide coupling
LogP–tPSA balance with 6-methyl
CNS MPO profile of derived amides
Fragment-based discovery
Pre-installed amine linker, MW ~166
Fragment elaboration efficiency
Bioconjugation probes
HCl salt aqueous solubility
Conjugate stability and retention
Antiviral scaffold research
6-Methyl-2-pyridinone core
Target-interaction model evaluation
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